4-Fluoro-2-methyl-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-2-methyl-3-nitrobenzamide is an organic compound with the molecular formula C8H7FN2O3 It is a derivative of benzamide, characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-methyl-3-nitrobenzamide typically involves multiple steps starting from readily available raw materials. One common method involves the following steps:
Nitration: The nitration of o-methylphenol to selectively generate 2-methyl-6-nitrophenol.
Hydroxyl Chlorination: Conversion of 2-methyl-6-nitrophenol to 2-chloro-3-nitrotoluene.
Fluorination: Fluorination of 2-chloro-3-nitrotoluene to produce 2-fluoro-3-nitrotoluene.
Oxidation: Oxidation of the methyl group to form 2-fluoro-3-nitrobenzoic acid.
Amidation: Finally, the amidation of 2-fluoro-3-nitrobenzoic acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and efficiency while minimizing costs and environmental impact. Continuous-flow reactors and other advanced technologies are often employed to enhance reaction control and safety .
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: Reduction of the nitro group to an amino group.
Substitution: Nucleophilic aromatic substitution reactions involving the fluorine atom.
Hydrolysis: Hydrolysis of the amide group to form the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 4-Fluoro-2-methyl-3-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 4-Fluoro-2-methyl-3-nitrobenzoic acid.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-2-methyl-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-Fluoro-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The fluorine atom enhances the compound’s stability and bioavailability by influencing its electronic properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-N-methyl-4-nitrobenzamide: Similar structure but with the methyl and nitro groups in different positions.
4-Fluoro-3-nitrobenzoic acid: Lacks the amide group, making it less versatile in certain applications
Uniqueness
4-Fluoro-2-methyl-3-nitrobenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C8H7FN2O3 |
---|---|
Molekulargewicht |
198.15 g/mol |
IUPAC-Name |
4-fluoro-2-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C8H7FN2O3/c1-4-5(8(10)12)2-3-6(9)7(4)11(13)14/h2-3H,1H3,(H2,10,12) |
InChI-Schlüssel |
UOTVUAPNSGATHG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])F)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.